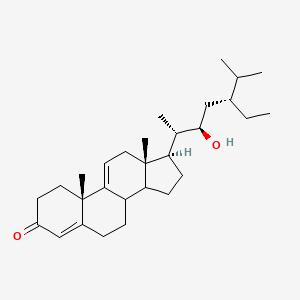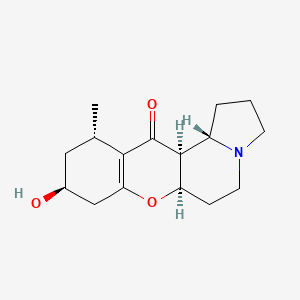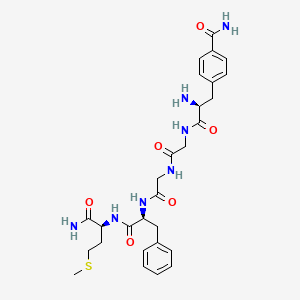
haloxysterol C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Haloxysterol C is a naturally occurring alkaloid compound found in various species of the genus Haloxylon. It is known for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound has shown high affinity for cyclooxygenase-2 (COX-2) and matrix metalloproteinase-8 (MMP-8), making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of haloxysterol C involves several steps, including the extraction of the compound from Haloxylon species and subsequent purification. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the compound from the plant material. The purified extract is then subjected to various chromatographic techniques to obtain this compound in its pure form .
Industrial Production Methods: Industrial production of this compound is still in the research and development phase. the potential for large-scale production exists, given the compound’s promising therapeutic properties. The industrial production process would likely involve the cultivation of Haloxylon species, followed by extraction and purification using advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Haloxysterol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure optimal yields and purity .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activity. These derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications .
Scientific Research Applications
Haloxysterol C has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has shown promise as a multi-target inhibitor for the treatment of Alzheimer’s disease. It exhibits high affinity for COX-2 and MMP-8, enzymes implicated in the pathogenesis of neurodegenerative diseases .
In biology, this compound is used as a tool compound to study the molecular mechanisms underlying neurodegeneration. Its ability to inhibit key enzymes involved in inflammation and neuronal death makes it a valuable research tool .
In the pharmaceutical industry, this compound is being explored for its potential as a lead compound for the development of new drugs targeting neurodegenerative diseases. Its unique chemical structure and biological activity make it an attractive candidate for drug development .
Mechanism of Action
Haloxysterol C exerts its effects by inhibiting the activity of COX-2 and MMP-8, enzymes involved in the inflammatory response and neuronal death. By binding to these enzymes, this compound prevents their activation and subsequent downstream effects, thereby reducing inflammation and protecting neurons from damage .
The molecular targets of this compound include the active sites of COX-2 and MMP-8, where it forms stable complexes that inhibit enzyme activity. This mechanism of action is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Haloxysterol C is part of a group of alkaloids that includes haloxysterol A, haloxysterol B, and haloxysterol D. These compounds share similar chemical structures and biological activities but differ in their specific affinities for target enzymes and their overall therapeutic potential .
Compared to other similar compounds, this compound stands out for its high affinity for COX-2 and MMP-8, making it a particularly promising candidate for further research and development. The unique combination of its chemical structure and biological activity sets it apart from other alkaloids in the same group .
Properties
Molecular Formula |
C29H46O2 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(10S,13S,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O2/c1-7-20(18(2)3)16-27(31)19(4)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,5)26(23)13-15-29(24,25)6/h13,17-20,23-25,27,31H,7-12,14-16H2,1-6H3/t19-,20+,23?,24+,25?,27+,28-,29+/m0/s1 |
InChI Key |
AHQRPBWVJHINRW-XHVUHYHXSA-N |
Isomeric SMILES |
CC[C@H](C[C@H]([C@@H](C)[C@H]1CCC2[C@@]1(CC=C3C2CCC4=CC(=O)CC[C@@]43C)C)O)C(C)C |
Canonical SMILES |
CCC(CC(C(C)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[4-(Dimethylamino)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B10848928.png)
![8-hexyl-3,5,5-trimethyl-2,3,4,5-tetrahydro-1H-chromeno[3,4-c]pyridin-10-ol](/img/structure/B10848936.png)
![N-[3-(4-hydroxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide](/img/structure/B10848940.png)
![3-(4-Bromophenyl)-8-(5-methylfuran-2-yl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B10848941.png)


![11-(Hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B10848953.png)
![methyl (1S,2R,4R,7E,9R,10R,11S)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848958.png)


![N-[(1s,2s,4r)-2-Hydroxy-1-Isobutyl-5-({(1s)-1-[(Isopropylamino)carbonyl]-2-Methylpropyl}amino)-4-Methyl-5-Oxopentyl]-5-[methyl(Methylsulfonyl)amino]-N'-[(1r)-1-Phenylethyl]isophthalamide](/img/structure/B10848970.png)



